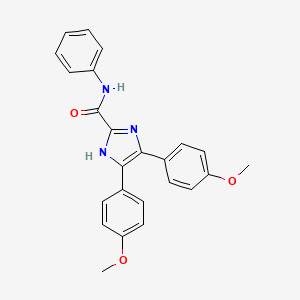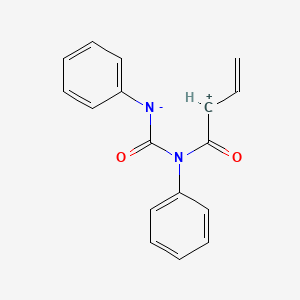![molecular formula C19H40NO4P B14289205 Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate CAS No. 120551-74-8](/img/no-structure.png)
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation of diethyl phosphite, allowing it to react with the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl phosphonate: Another phosphonate with different alkyl groups, used in similar applications.
Triethyl phosphite: A related compound with three ethyl groups bonded to phosphorus, used as a reagent in organic synthesis
Uniqueness
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain and diethylamino group make it particularly useful in applications requiring amphiphilic properties, such as in surfactants or emulsifiers .
Properties
| 120551-74-8 | |
Molecular Formula |
C19H40NO4P |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
11-diethoxyphosphoryl-N,N-diethylundecanamide |
InChI |
InChI=1S/C19H40NO4P/c1-5-20(6-2)19(21)17-15-13-11-9-10-12-14-16-18-25(22,23-7-3)24-8-4/h5-18H2,1-4H3 |
InChI Key |
KDBKVBDPCBNFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCCCCCCCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)


![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
